molecular formula C11H15N3O3S B2603069 N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide CAS No. 923128-18-1

N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B2603069
CAS No.: 923128-18-1
M. Wt: 269.32
InChI Key: OTSNVTAUVFGHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,1-Trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical reagent for research applications. This compound belongs to the 3-oxo-1,2,3,4-tetrahydroquinoxaline class of heterocyclic structures, a scaffold recognized in medicinal chemistry for its potential as a core structure in the development of biologically active molecules . While the specific biological profile of this exact compound requires further investigation, related sulfonamide-containing heterocycles have been explored as inhibitors of various biological targets, such as bromodomains . Furthermore, analogous molecular frameworks based on the 3-oxo-1,2,3,4-tetrahydroquinoxaline structure have demonstrated significant research value. For instance, derivatives featuring this core have been synthesized and identified as potent tubulin polymerization inhibitors, exhibiting robust antiproliferative activity against various human cancer cell lines, inducing cell cycle arrest and apoptosis . The presence of the sulfonamide functional group in this molecule is of particular interest, as this motif is commonly found in compounds with diverse pharmacological activities and is a key feature in many enzyme inhibitors. Researchers may find this compound useful as a building block for the synthesis of more complex molecules or as a reference standard in exploratory biological screening. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N,N,1-trimethyl-3-oxo-2,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-13(2)18(16,17)8-4-5-10-9(6-8)12-11(15)7-14(10)3/h4-6H,7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSNVTAUVFGHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The initial step involves the condensation of an aromatic diamine, such as o-phenylenediamine, with a diketone, such as glyoxal, to form the quinoxaline core.

    Sulfonation: The quinoxaline core is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Methylation: The final step involves the methylation of the nitrogen atoms and the ketone group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of natural substrates.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate or by blocking the active site.

    Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Similar structure but with fewer methyl groups.

    N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Lacks the methyl and ketone groups.

Uniqueness

N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to the combination of its quinoxaline core, sulfonamide group, and multiple methyl substitutions. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula of this compound is C11H15N3O3SC_{11}H_{15}N_{3}O_{3}S, with a molar mass of 269.32 g/mol. Its structural characteristics suggest potential interactions with biological targets, particularly in cancer therapy and neuropharmacology .

Synthesis

The synthesis of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives typically involves the reaction of o-phenylenediamine with various carbonyl compounds. This method has been optimized to yield high purity and yield of the target compound .

1. Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance:

  • Inhibition of Tubulin Polymerization : N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives have been shown to inhibit tubulin polymerization with an IC50 value as low as 3.97 μM. This inhibition leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cell lines such as HeLa and K562 .
  • Cell Viability : The compound demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.071 μM to 0.164 μM .

2. Neuropharmacological Effects

The neuropharmacological profile of N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives indicates potential anxiolytic and anticonvulsant effects:

  • Anxiolytic Activity : In animal models, certain derivatives exhibited anxiolytic effects comparable to diazepam at specific dosages (e.g., 2.5 mg/kg) while also showing significant anticonvulsant properties .

3. Mechanistic Insights

The mechanism of action for these compounds appears to involve interaction with the colchicine binding site on tubulin. Molecular docking studies have confirmed this binding mode, which is crucial for their antiproliferative effects .

Case Studies

Several studies have documented the biological activities of N,N,1-trimethyl derivatives:

StudyActivity AssessedFindings
AntiproliferativeCompound showed IC50 values as low as 0.071 μM against cancer cells.
NeuropharmacologicalDemonstrated significant anxiolytic effects in mice compared to standard treatments.
Tubulin InteractionConfirmed binding at colchicine site; inhibited polymerization leading to cell cycle arrest.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N,N,1-trimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, and how can reaction conditions be optimized?

  • The compound is typically synthesized via sulfonylation of a tetrahydroquinoxaline core. Key steps include chlorosulfonation of 3-methylquinoxalin-2(1H)-one using chlorosulfonic acid, followed by amidation with methylamine derivatives. Optimization involves controlling reaction temperature (0–5°C for sulfonation) and stoichiometric ratios to minimize byproducts. Purity is validated via HPLC (>95%) and structural confirmation via 1^1H/13^13C NMR .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • X-ray crystallography provides definitive bond angles and dihedral angles (e.g., C9–C10–C11 = 110.0°), while NMR confirms proton environments (e.g., methyl groups at δ 2.8–3.2 ppm). Mass spectrometry (ESI-MS) verifies molecular weight, and IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm1^{-1}) .

Q. What in vitro pharmacological screening models are suitable for initial bioactivity assessment?

  • Enzyme inhibition assays (e.g., DPP-4 IC50_{50} determination) using fluorogenic substrates are standard. Cell-based models (e.g., glucose uptake in HepG2 cells) or receptor-binding assays (e.g., GABAA_A for CNS activity) are employed. Dose-response curves (0.1–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How do structural modifications at the sulfonamide moiety influence DPP-4 inhibitory activity, and what computational methods validate these observations?

  • Substituting the sulfonamide with heterocyclic groups (e.g., pyridinyl) enhances potency by 1.2–1.6-fold (IC50_{50} = 0.48 nM vs. Linagliptin’s 0.60 nM). Molecular docking (AutoDock Vina) reveals hydrogen bonding with DPP-4 residues (e.g., Glu205, Tyr662). Free energy calculations (MM-GBSA) quantify binding affinity changes .

Q. What strategies resolve contradictions in neuropharmacological data, such as variability in anxiolytic effects across animal models?

  • Discrepancies arise from species-specific metabolism (e.g., murine CYP450 vs. human isoforms). Cross-validation using elevated plus maze (mice) and open-field tests (rats) under standardized conditions (dose: 2.5–30 mg/kg) clarifies dose-dependency. Pharmacokinetic profiling (plasma t1/2_{1/2}, brain penetration) identifies bioavailability limitations .

Q. How can synthetic yields be improved while minimizing hazardous byproducts?

  • Flow chemistry reduces exothermic risks during sulfonation. Solvent optimization (e.g., replacing glacial acetic acid with MeCN/H2_2O mixtures) improves hydrazide coupling efficiency. Green chemistry metrics (E-factor < 5) guide waste reduction .

Q. What methodologies assess the compound’s stability under physiological conditions, and what are its major degradation pathways?

  • Forced degradation studies (pH 1–9, 40°C) monitored via LC-MS identify hydrolysis at the sulfonamide group (t1/2_{1/2} = 8 h at pH 7.4). Oxidation with H2_2O2_2 forms sulfonic acid derivatives. Accelerated stability testing (ICH Q1A) recommends storage at -20°C under inert atmosphere .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting IC50_{50} values reported in different DPP-4 inhibition studies?

  • Standardize assay protocols (e.g., substrate concentration, incubation time). Use reference inhibitors (e.g., Sitagliptin) as internal controls. Meta-analysis of kinetic data (Ki_i vs. IC50_{50}) accounts for assay variability. Collaborative inter-laboratory validation reduces methodological bias .

Q. What statistical approaches are recommended for analyzing dose-dependent neuropharmacological effects with high inter-subject variability?

  • Mixed-effects models (e.g., nonlinear regression in GraphPad Prism) separate biological variation from treatment effects. Post hoc tests (Bonferroni correction) adjust for multiple comparisons. Power analysis ensures adequate sample sizes (n ≥ 8/group) .

Methodological Resources

  • Synthetic Protocols : Detailed in J. Med. Chem. (2022) with yield optimization tables .
  • Computational Tools : PyMOL for docking visualization; Gaussian 16 for DFT calculations on sulfonamide reactivity .
  • Pharmacological Models : NIH guidelines for rodent behavioral assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.